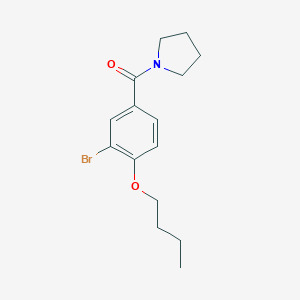
2-bromo-4-(1-pyrrolidinylcarbonyl)phenyl butyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-bromo-4-(1-pyrrolidinylcarbonyl)phenyl butyl ether is a chemical compound with the molecular formula C15H20BrNO2 and a molecular weight of 326.23 g/mol . It is known for its unique structure, which includes a bromine atom, a butoxy group, and a pyrrolidine ring. This compound has various applications in scientific research and industry due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of 2-bromo-4-(1-pyrrolidinylcarbonyl)phenyl butyl ether typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromo-4-butoxybenzoic acid and pyrrolidine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or toluene. The reaction mixture is typically heated to facilitate the formation of the desired product.
Catalysts and Reagents: Common reagents used in the synthesis include coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP).
Purification: The crude product is purified using techniques like column chromatography to obtain the pure compound.
Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
2-bromo-4-(1-pyrrolidinylcarbonyl)phenyl butyl ether undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used. For example, oxidation with strong oxidizing agents can yield corresponding ketones or carboxylic acids.
Coupling Reactions: The presence of the pyrrolidine ring allows for coupling reactions with other aromatic compounds, forming complex structures.
Common reagents used in these reactions include sodium hydride (NaH), lithium aluminum hydride (LiAlH4), and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents employed.
Wissenschaftliche Forschungsanwendungen
2-bromo-4-(1-pyrrolidinylcarbonyl)phenyl butyl ether has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It may serve as a lead compound in drug discovery and development.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or conditions.
Wirkmechanismus
The mechanism of action of 2-bromo-4-(1-pyrrolidinylcarbonyl)phenyl butyl ether involves its interaction with specific molecular targets. The bromine atom and butoxy group play crucial roles in its binding affinity and selectivity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
2-bromo-4-(1-pyrrolidinylcarbonyl)phenyl butyl ether can be compared with other similar compounds, such as:
1-(3-Bromo-4-fluorobenzoyl)pyrrolidine: This compound has a fluorine atom instead of a butoxy group, leading to different chemical properties and reactivity.
1-(3-Bromo-4-methylbenzoyl)pyrrolidine: The presence of a methyl group instead of a butoxy group affects its solubility and interaction with other molecules.
1-(3-Bromo-4-methoxybenzoyl)pyrrolidine:
These comparisons highlight the uniqueness of this compound in terms of its structure and chemical properties, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C15H20BrNO2 |
|---|---|
Molekulargewicht |
326.23g/mol |
IUPAC-Name |
(3-bromo-4-butoxyphenyl)-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C15H20BrNO2/c1-2-3-10-19-14-7-6-12(11-13(14)16)15(18)17-8-4-5-9-17/h6-7,11H,2-5,8-10H2,1H3 |
InChI-Schlüssel |
OGDXBIOYZOMYBH-UHFFFAOYSA-N |
SMILES |
CCCCOC1=C(C=C(C=C1)C(=O)N2CCCC2)Br |
Kanonische SMILES |
CCCCOC1=C(C=C(C=C1)C(=O)N2CCCC2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















